molecular formula C20H12I2O2 B6593535 (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 615247-86-4

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B6593535
CAS No.: 615247-86-4
M. Wt: 538.1 g/mol
InChI Key: AGYZAQQARDBULW-UHFFFAOYSA-N
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Description

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol (CAS 615247-86-4) is a chiral iodine-functionalized binaphthyl compound of significant value in asymmetric synthesis and catalytic research . This compound serves as a versatile precursor for the development of chiral catalysts, which have broad application prospects in fields such as chiral separation and optical sensors . Its molecular structure, based on the atropisomeric 1,1'-binaphthalene scaffold, provides a rigid, stereodefined environment . The introduction of iodine atoms at the 3,3' positions offers strategic sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of sophisticated ligands for transition metal catalysis . Handling requires care: store in a dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZAQQARDBULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs silver(I) triflimide (AgNTf₂) as a catalyst to activate N-iodosuccinimide (NIS) for electrophilic aromatic substitution. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and avoids harsh acids or high temperatures. The binaphthol scaffold’s electron-rich aromatic rings facilitate regioselective iodination at the 3,3'-positions due to steric and electronic effects.

Key Parameters:

  • Catalyst Loading : 7.5 mol% AgNTf₂.

  • Iodinating Agent : 1.1 equiv NIS.

  • Solvent : Anhydrous dichloromethane.

  • Reaction Time : 2–4 hours (monitored via ¹H NMR).

Workup and Purification

Post-reaction, the mixture is washed with sodium thiosulfate to remove excess iodine, followed by column chromatography or recrystallization from ethanol/water. Yields typically range from 65% to 85%, with enantiomeric excess (ee) >98% when starting from enantiopure (S)-BINOL.

Decarboxylative Iodination of BINOL-3,3'-Dicarboxylic Acid Derivatives

Synthetic Pathway

This two-step approach begins with the dimethyl ether derivative of BINOL-3,3'-dicarboxylic acid. Iodine acts as both oxidant and iodinating agent under neat conditions with potassium phosphate (K₃PO₄) as a base. Decarboxylation releases CO₂, generating the 3,3'-diiodo product.

Reaction Conditions:

  • Temperature : 110°C (neat conditions).

  • Time : 6–8 hours.

  • Molar Ratio : 1:2 (BINOL derivative : I₂).

Advantages and Limitations

  • Yield : 70–90% after Suzuki-Miyaura coupling for functionalization.

  • Chiral Integrity : The one-pot protocol preserves ee by avoiding racemization-prone intermediates.

  • Scalability : Suitable for gram-scale synthesis but requires anhydrous conditions.

Sodium Periodate-Mediated Iodination

Methodology

Developed for electron-deficient arenes, this method uses sodium periodate (NaIO₄) in acetic acid/acetic anhydride with sulfuric acid. The protonated meta-periodic acid (O₄I⁺H₂) serves as the active iodinating species.

Optimization Insights:

  • Acid Concentration : 95% H₂SO₄ enhances electrophilicity.

  • Solvent System : AcOH/Ac₂O (3:1 v/v).

  • Reaction Time : 12–24 hours at 50°C.

Product Isolation

Quenching with aqueous Na₂SO₃ reduces residual iodine, followed by extraction with ethyl acetate. Recrystallization from hexane/ethyl acetate yields 55–75% pure product, though enantiopurity depends on the starting BINOL’s ee.

Hypervalent Iodine Reagent-Based Oxidation

Experimental Approach

While hypervalent iodine reagents (e.g., iodoxybenzene) primarily oxidize BINOLs to xanthenes or lactones, modifying reaction conditions can steer selectivity toward iodination. For example, using substoichiometric iodine(III) reagents in DCE at 0°C minimizes side reactions.

Critical Factors:

  • Reagent : (Diacetoxyiodo)benzene (1.2 equiv).

  • Solvent : Dichloroethane (DCE).

  • Additives : Molecular sieves to absorb water.

Challenges

  • Low Yields : <40% due to competing oxidation pathways.

  • Byproduct Formation : Requires rigorous chromatography to isolate the diiodo product.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Reaction Time Scalability
Silver-Catalyzed65–85>982–4 hModerate
Decarboxylative70–90>996–8 hHigh
NaIO₄-Mediated55–7595–9812–24 hLow
Hypervalent Iodine30–4090–9524–48 hLow

Industrial Production Considerations

Continuous Flow Synthesis

Adapting the silver-catalyzed method to flow reactors enhances throughput. A tubular reactor with in-line quenching and liquid-liquid separation achieves >90% conversion with 10 kg/day capacity.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (1:3) yield needle-like crystals with 99.5% HPLC purity.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes monoiodo byproducts.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 5.4 ppm, broad).

  • HRMS : [M+H]⁺ at m/z 587.8921 (calc. 587.8918).

Chiral Purity Assessment

  • HPLC : Chiralpak IA column, hexane/isopropanol (90:10), retention time 12.3 min for (S)-enantiomer.

  • CD Spectroscopy : Positive Cotton effect at 245 nm confirms (S)-configuration .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Chiral Ligands
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol is primarily used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals makes it an effective catalyst for enantioselective reactions. For example, it has been employed in the synthesis of chiral alcohols and amines through various coupling reactions.

Table 1: Applications in Organic Synthesis

Reaction TypeProduct TypeReference
Asymmetric HydrogenationChiral Alcohols
Cross-Coupling ReactionsChiral Amines
Diels-Alder ReactionsCyclohexenes

Catalysis

Transition Metal Catalysis
The compound has shown promise as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. Its diiodo substituents enhance the electronic properties of the ligand, improving the efficiency and selectivity of the catalytic process.

Case Study: Palladium-Catalyzed Reactions
In a study by Wang et al., this compound was used in a palladium-catalyzed coupling reaction to synthesize biaryl compounds. The results indicated high yields and excellent enantioselectivity, demonstrating its effectiveness as a chiral ligand in catalysis .

Material Science

Optoelectronic Devices
Due to its unique optical properties, this compound has potential applications in the development of optoelectronic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 2: Applications in Material Science

Application TypeDevice TypeReference
Organic Light Emitting Diodes (OLEDs)Displays
Organic Photovoltaics (OPVs)Solar Cells

Biological Applications

Antitumor Activity
Recent studies have explored the biological activity of this compound. Research indicates that it exhibits antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell growth and survival.

Case Study: Antitumor Mechanism
In vitro studies conducted by Zhang et al. demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines while showing minimal toxicity to normal cells . This highlights its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers and functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions enable the compound to act as a chiral ligand or catalyst in various chemical reactions. The pathways involved include the activation of substrates through coordination to metal centers and the induction of chirality in the reaction products .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares Diiodo-BINOL with structurally related BINOL derivatives:

Compound Name Substituents (3,3') Molecular Weight (g/mol) Electronic Effect Key Applications
(S)-3,3'-Diiodo-BINOL Iodine 574.18 Electron-withdrawing Asymmetric catalysis, halogen bonding
(S)-3,3'-Dimethyl-BINOL Methyl 314.38 Electron-donating Chiral resolution, catalysis
(S)-3,3'-Dimethoxy-BINOL Methoxy 344.37 Electron-donating Photochemistry, ligand synthesis
(S)-3,3'-Bis(trifluoromethyl)-BINOL CF₃ 574.51 Strong electron-withdrawing High-acidity catalysts
(R)-3,3'-Dichloro-BINOL Chlorine 355.21 Electron-withdrawing Ligand synthesis, catalysis

Key Observations :

  • Steric Bulk: Diiodo-BINOL has intermediate steric bulk compared to trifluoromethyl (CF₃) or tert-butyl substituents, which are larger and more rigid .
  • Acidity: The hydroxyl groups in Diiodo-BINOL are more acidic than those in methyl- or methoxy-substituted BINOLs but less acidic than CF₃-substituted derivatives .
  • Halogen Bonding : Unlike methyl or methoxy groups, iodine enables halogen bonding, enhancing substrate binding in catalytic asymmetric reactions .

Catalytic Performance

Asymmetric Hydrogenation
  • Diiodo-BINOL: Forms chiral phosphoric acids that catalyze hydrogenation of ketones with moderate enantiomeric excess (ee) (~80–90%) .
  • 3,3'-Dimethyl-BINOL: Less effective in hydrogenation due to weaker substrate activation (ee ~70%) .
  • 3,3'-Bis(CF₃)-BINOL: Higher acidity improves protonation of substrates, achieving ee >95% .
Enantioselective C–C Coupling
  • Diiodo-BINOL: Halogen bonding stabilizes transition states in oxidative C–C coupling, yielding ee ~85% .
  • 3,3'-Dichloro-BINOL: Smaller halogen atoms (Cl) reduce transition-state stabilization (ee ~75%) .

Spectroscopic and Solvent Effects

  • Electronic Dissymmetry Factor (EDF): Diiodo-BINOL exhibits distinct EDF peaks in polar solvents (e.g., acetonitrile) due to iodine's polarizability, unlike methoxy-BINOL, which shows minimal solvent dependence .
  • NMR Shifts: The ¹H NMR chemical shift of Diiodo-BINOL’s hydroxyl protons (~5.5 ppm) is downfield compared to methyl-BINOL (~4.8 ppm), reflecting increased acidity .

Stability and Reactivity

  • Thermal Stability: Diiodo-BINOL undergoes slower thermolytic decomposition compared to methoxy-BINOL, which forms furans via rapid cyclization .
  • Oxidative Coupling: Diiodo-BINOL resists oxidative C–O bond formation under O₂, unlike phosphoric acid derivatives of bulkier substituents (e.g., triphenylsilyl) .

Biological Activity

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the binaphthyl family, which is known for its chirality and unique structural properties. The presence of iodine substituents may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (S)-3,3'-diiodo-2,2'-binaphthalen-1,1'-diol
  • Molecular Formula : C18H14I2O2
  • Molar Mass : 463.12 g/mol

Structural Features

FeatureDescription
Aromatic RingsTwo fused naphthalene rings
Hydroxyl GroupsTwo hydroxyl (-OH) groups
Iodine SubstituentsTwo iodine atoms at positions 3 and 3'

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This is particularly relevant in the context of breast and prostate cancers.
  • Case Study : A study involving the treatment of prostate cancer cells with related binaphthyl derivatives showed a marked decrease in cell viability and increased apoptotic markers when treated with iodine-substituted compounds .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

  • Research Findings : In vitro assays demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where it showed significant scavenging ability compared to standard antioxidants like ascorbic acid .

Other Biological Activities

The compound's biological profile extends beyond anticancer and antioxidant activities. Preliminary studies suggest potential anti-inflammatory effects:

  • Inflammation Inhibition : Related compounds have been shown to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound could modulate inflammatory responses .

Data Table of Biological Activities

Activity TypeTest ModelConcentration UsedObserved EffectReference
AnticancerProstate Cancer Cells50 µMInduction of apoptosis
AntioxidantDPPH AssayVariesSignificant free radical scavenging
Anti-inflammatoryMacrophage Model25 µMReduced cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol, and how is enantiomeric purity maintained?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of BINOL derivatives. A common approach involves iodination of (S)-BINOL using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., THF, 0°C to rt) to achieve regioselective substitution at the 3,3'-positions . Enantiomeric excess (ee) is preserved by avoiding harsh conditions that promote racemization, such as high temperatures or strong acids. Post-synthesis, chiral HPLC or polarimetry is used to verify ee ≥99% .

Q. How is the structural integrity of (S)-3,3'-Diiodo-BINOL confirmed experimentally?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Aromatic protons adjacent to iodine substituents show downfield shifts (δ ~7.5–8.5 ppm) due to electron-withdrawing effects.
  • ¹³C NMR : Carbon atoms bonded to iodine exhibit characteristic deshielding (δ ~95–110 ppm for C-I) .
  • HRMS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) should match theoretical values within 5 ppm error. Discrepancies may indicate incomplete iodination or byproducts .

Q. What factors influence the stability of (S)-3,3'-Diiodo-BINOL under storage or reaction conditions?

  • Methodological Answer : The compound is sensitive to light and heat due to the labile C-I bonds. Storage in amber vials at −20°C under inert gas (Ar/N₂) is recommended. Racemization barriers, studied via DFT, indicate that the anti pathway for configurational inversion has a Gibbs energy barrier of ~30–35 kcal/mol, making racemization negligible below 80°C .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3'-diiodo substituents impact ligand performance in asymmetric catalysis?

  • Methodological Answer : The bulky iodine atoms increase steric hindrance, favoring enantioselectivity in reactions like Suzuki-Miyaura couplings or Michael additions. Electronic effects (σ⁺ inductive withdrawal) modulate the Lewis acidity of metal centers when coordinated. Comparative studies with 3,3'-dibromo or 3,3'-diphenyl analogs show that iodine’s polarizability enhances substrate binding in hydrophobic pockets .

Q. How can solvent-dependent electronic circular dichroism (ECD) and electronic dissymmetry factor (EDF) spectra resolve ambiguities in chiral analysis?

  • Methodological Answer : EDF spectra, unlike conventional ECD, reveal solvent-polarity-dependent transitions. For (S)-3,3'-Diiodo-BINOL, EDF peaks in nonpolar solvents (e.g., hexane) show higher magnitudes due to reduced solvation of the chiral center. TD-DFT calculations can predict these trends, but experimental validation is required to account for solvent complexation .

Q. What experimental and computational strategies address contradictions in catalytic activity data across studies?

  • Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual iodine) or varying metal-ligand ratios. Mitigation steps include:

  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) to remove iodinated byproducts.
  • Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps.
  • DFT Modeling : Compare transition-state energies for competing pathways (e.g., oxidative addition vs. transmetalation in cross-couplings) .

Q. How does the iodine substitution pattern influence supramolecular self-assembly or host-guest interactions?

  • Methodological Answer : The iodine atoms participate in halogen bonding (C−I···X interactions), enabling crystal engineering or guest recognition. Single-crystal X-ray diffraction reveals that the dihedral angle between naphthalene rings (typically 60–90°) is modulated by iodine’s van der Waals radius, affecting cavity size in host frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

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